3-[Dimethyl[3-[(R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamido]propyl]ammonio]propane-1-sulfonate
Description
This compound is a zwitterionic bile acid derivative characterized by a steroidal cyclopenta[a]phenanthrene core modified with three hydroxyl groups at positions 3, 7, and 12, a pentanamido linker, and a dimethylammonio propane sulfonate group. Its synthesis likely involves coupling reactions, such as carbodiimide-mediated amidation (e.g., DCC/DMAP) and azide-alkyne cycloaddition, as seen in related compounds . Applications may span antimicrobial agents, drug delivery systems, or imaging probes, given structural parallels to near-infrared fluorescent bile acid derivatives (NIRBADs) .
Properties
IUPAC Name |
3-[dimethyl-[3-[4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]propyl]azaniumyl]propane-1-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H58N2O7S/c1-21(8-11-29(38)33-14-6-15-34(4,5)16-7-17-42(39,40)41)24-9-10-25-30-26(20-28(37)32(24,25)3)31(2)13-12-23(35)18-22(31)19-27(30)36/h21-28,30,35-37H,6-20H2,1-5H3,(H-,33,38,39,40,41) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCMPZBLKLEWAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCC[N+](C)(C)CCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H58N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
CHAPS is synthesized from cholic acid, a bile acid.
Industrial Production Methods
In industrial settings, the production of CHAPS involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
CHAPS primarily undergoes substitution reactions due to the presence of its quaternary ammonium and sulfonate groups. It is relatively stable and does not easily undergo oxidation or reduction under standard laboratory conditions .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions involving CHAPS include cholic acid, 3-dimethylaminopropylamine, and sulfonating agents. The reactions are typically carried out under mild conditions to prevent the denaturation of the compound .
Major Products
The major product formed from the synthesis of CHAPS is 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate itself. There are no significant by-products if the reaction conditions are carefully controlled .
Scientific Research Applications
Chemistry
In chemistry, CHAPS is used as a non-denaturing detergent in various analytical techniques, including isoelectric focusing and two-dimensional electrophoresis. It helps in the solubilization of proteins and other macromolecules without affecting their native structure .
Biology
In biological research, CHAPS is employed to solubilize membrane proteins, making it easier to study their structure and function. It is also used in cell lysis buffers to extract cytoplasmic proteins while maintaining their activity .
Medicine
In medical research, CHAPS is used in the purification of membrane proteins, which are often targets for drug development. Its ability to maintain protein activity makes it valuable in the study of receptor-ligand interactions and other biochemical processes .
Industry
In industrial applications, CHAPS is used in the formulation of various biochemical reagents and kits. Its non-denaturing properties make it suitable for use in diagnostic assays and other analytical applications .
Mechanism of Action
CHAPS exerts its effects by interacting with the hydrophobic regions of membrane proteins, thereby solubilizing them in aqueous solutions. Its zwitterionic nature, with both positive and negative charges, allows it to stabilize proteins without denaturing them. This makes it particularly useful in maintaining the native state of proteins during purification and analysis .
Comparison with Similar Compounds
Key Observations :
- The target compound’s zwitterionic design distinguishes it from non-ionic lithocholic acid derivatives (e.g., ’s compounds 7–9), which exhibit lower solubility and lack surfactant properties .
- Unlike NIRBADs (), the target lacks fluorophores but retains sulfonate functionality, suggesting divergent applications (therapeutic vs. imaging) .
- Compared to antimicrobial bile acid amides (), the dimethylammonio group may enhance membrane disruption, akin to quaternary ammonium disinfectants .
Key Observations :
- Carbodiimide reagents (DCC, HATU) are common for amide bond formation in bile acid derivatives .
- The target compound’s synthesis likely parallels NIRBADs (), utilizing azide intermediates for functionalization .
Physicochemical Properties
Key Observations :
Key Observations :
- The target compound’s quaternary ammonium group may mimic cationic surfactants, disrupting bacterial membranes .
Biological Activity
The compound 3-[Dimethyl[3-[(R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamido]propyl]ammonio]propane-1-sulfonate is a complex organic molecule with potential biological significance. This article aims to elucidate its biological activity based on existing literature and research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 408.6 g/mol. The structure includes several functional groups that contribute to its biological activity:
- Hydroxyl Groups : The presence of multiple hydroxyl groups enhances solubility and reactivity.
- Ammonium Group : The quaternary ammonium structure may play a role in cell membrane interactions.
The biological activity of this compound is primarily attributed to its interaction with cellular membranes and various signaling pathways. Studies indicate that it may function as a modulator of cellular processes through:
- Membrane Interaction : The ammonium group facilitates binding to negatively charged membrane components.
- Signal Transduction : Potential involvement in pathways related to cell growth and differentiation.
Antioxidant Properties
Research has demonstrated that compounds with similar structures exhibit significant antioxidant activity. This activity is crucial for protecting cells from oxidative stress and may contribute to the compound's therapeutic potential.
Case Studies and Research Findings
- In Vitro Studies :
- Animal Models :
- Clinical Relevance :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C24H40N2O5S |
| Molecular Weight | 408.6 g/mol |
| Hydrogen Bond Donor Count | 4 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
